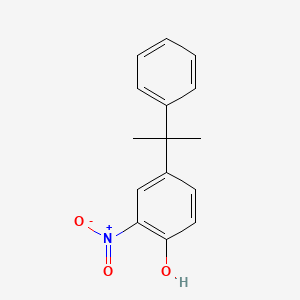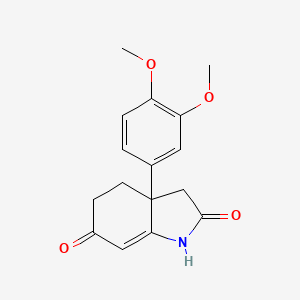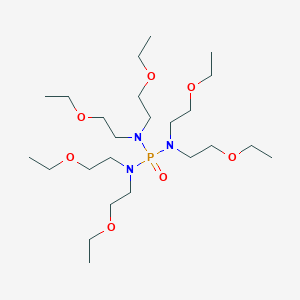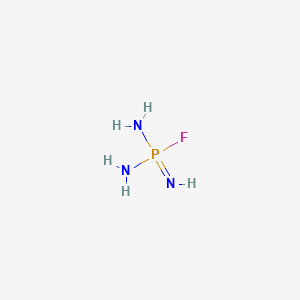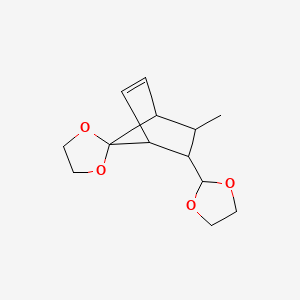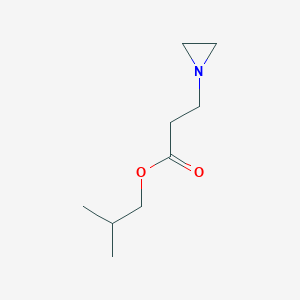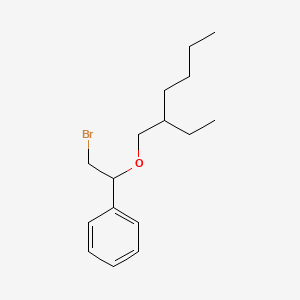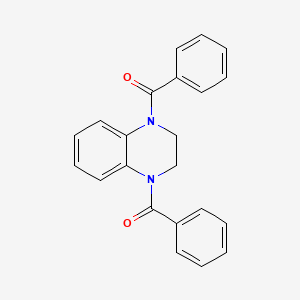
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone typically involves multi-step organic reactions. One possible route includes:
Formation of Quinoxaline Core: Starting with the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: Coupling the quinoxaline derivative with phenylmethanone under specific conditions to obtain the final product.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoyl or phenylmethanone groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, simpler in structure.
Benzoylquinoxaline: Lacks the phenylmethanone group.
Phenylquinoxaline: Lacks the benzoyl group.
Uniqueness
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is unique due to the presence of both benzoyl and phenylmethanone groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
22397-80-4 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(4-benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C22H18N2O2/c25-21(17-9-3-1-4-10-17)23-15-16-24(20-14-8-7-13-19(20)23)22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
LASLFMMIPCCRAS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


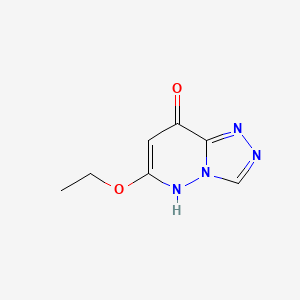
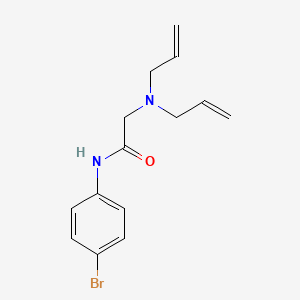
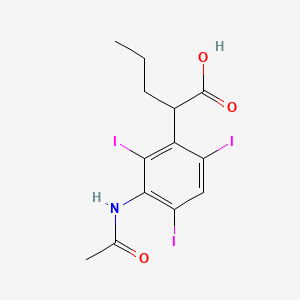
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
